molecular formula C13H16ClFN2O2 B13369464 2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol

2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol

Cat. No.: B13369464
M. Wt: 286.73 g/mol
InChI Key: KIGQWPHOTKYITN-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol is a chemical compound that features a piperazine ring substituted with a 2-chloro-6-fluorobenzoyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

2-[4-(2-Chloro-6-fluorobenzoyl)-1-piperazinyl]ethanol is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16ClFN2O2

Molecular Weight

286.73 g/mol

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H16ClFN2O2/c14-10-2-1-3-11(15)12(10)13(19)17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-9H2

InChI Key

KIGQWPHOTKYITN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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